3-(p-Tolyl)propionic acid

Description

Properties

IUPAC Name |

3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYGRLNSOKABMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164562 | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505-50-6 | |

| Record name | 3-(4-Methylphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1505-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(p-Tolyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(p-tolyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-TOLYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG327JNM0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(p-Tolyl)propionic Acid: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

3-(p-Tolyl)propionic acid, systematically known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative that serves as a crucial intermediate and structural motif in organic synthesis and medicinal chemistry. Its architecture, featuring a propanoic acid chain attached to a para-substituted toluene ring, makes it a valuable precursor for more complex molecular targets. This guide provides an in-depth exploration of its chemical and physical properties, validated protocols for its synthesis and characterization, and insights into its applications for researchers, scientists, and professionals in drug development. While structurally related to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), its primary role is that of a versatile building block rather than a direct pharmaceutical agent itself.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are unequivocally established through a combination of its physical constants and distinct spectroscopic signatures.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented below. These values are critical for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| IUPAC Name | 3-(4-methylphenyl)propanoic acid | --INVALID-LINK-- |

| CAS Number | 1505-50-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid/powder | --INVALID-LINK-- |

| Melting Point | 115-118 °C (lit.) | --INVALID-LINK-- |

| pKa | 4.684 (at 25 °C) | --INVALID-LINK-- |

| Solubility | Soluble in methanol, acetone. Limited solubility in water. | --INVALID-LINK-- |

Note: Quantitative solubility data in g/100mL is not consistently reported in standard chemical databases. Experimental determination is recommended for specific applications.

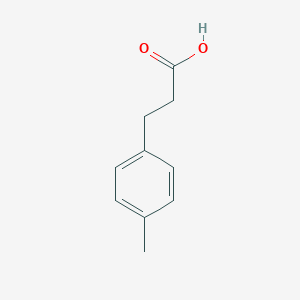

Figure 1: Chemical Structure of this compound.

Spectroscopic Characterization: A Self-Validating System

The combination of NMR, IR, and Mass Spectrometry provides a robust analytical toolkit to confirm the structure and purity of synthesized this compound. The expected data serve as a benchmark for experimental validation.

¹H NMR (Proton NMR) Spectroscopy

-

Rationale: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

-

Expected Spectrum (400 MHz, CDCl₃):

-

~11-12 ppm (singlet, 1H): This very downfield, broad singlet corresponds to the acidic proton of the carboxylic acid group (-COOH ). Its chemical shift can be variable and it readily exchanges with D₂O.

-

~7.1 ppm (d, J ≈ 8 Hz, 2H): These two protons are on the aromatic ring, ortho to the propyl chain (ArH ). They appear as a doublet due to coupling with the two meta protons.

-

~7.0 ppm (d, J ≈ 8 Hz, 2H): These two protons are on the aromatic ring, meta to the propyl chain (ArH ). They appear as a doublet due to coupling with the two ortho protons. The classic "A-A'B-B'" pattern for a para-substituted ring is clearly resolved.

-

~2.9 ppm (t, J ≈ 7.5 Hz, 2H): This triplet represents the two protons on the carbon adjacent to the aromatic ring (Ar-CH₂ -CH₂-). The triplet splitting is due to coupling with the two neighboring methylene protons.

-

~2.6 ppm (t, J ≈ 7.5 Hz, 2H): This triplet corresponds to the two protons on the carbon adjacent to the carbonyl group (-CH₂ -COOH). The triplet splitting arises from coupling with the adjacent methylene protons.

-

~2.3 ppm (singlet, 3H): This singlet is characteristic of the methyl group protons attached to the aromatic ring (Ar-CH₃ ).

-

¹³C NMR (Carbon NMR) Spectroscopy

-

Rationale: ¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

-

Expected Spectrum (101 MHz, CDCl₃):

-

~179 ppm: Carboxylic acid carbonyl carbon (C =O).

-

~138 ppm: Aromatic quaternary carbon attached to the propyl chain.

-

~136 ppm: Aromatic quaternary carbon attached to the methyl group.

-

~129 ppm: Aromatic CH carbons meta to the propyl chain.

-

~128 ppm: Aromatic CH carbons ortho to the propyl chain.

-

~36 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).

-

~30 ppm: Methylene carbon alpha to the aromatic ring (Ar-C H₂-).

-

~21 ppm: Methyl carbon on the aromatic ring (Ar-C H₃).

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

Expected Key Absorptions (KBr Pellet):

-

3300-2500 cm⁻¹ (very broad): This characteristic, broad absorption is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1]

-

~2950-2850 cm⁻¹ (medium, sharp): C-H stretching vibrations of the aliphatic methylene and methyl groups.

-

~1700 cm⁻¹ (strong, sharp): This intense absorption is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid.[1]

-

~1610, ~1515, ~1420 cm⁻¹ (variable): C=C stretching vibrations within the aromatic ring.

-

~815 cm⁻¹ (strong): C-H out-of-plane bending ("wag") characteristic of a 1,4-disubstituted (para) aromatic ring.

-

Mass Spectrometry (MS)

-

Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and structural information based on its fragmentation pattern.

-

Expected Fragmentation:

-

m/z 164: The molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[2]

-

m/z 119: Loss of the carboxyl group (-COOH, 45 Da) via alpha-cleavage.

-

m/z 105: This prominent peak results from a McLafferty rearrangement, leading to the loss of propene and formation of the stable p-methylbenzyl cation, or from benzylic cleavage of the [M-COOH]⁺ fragment.[2]

-

m/z 91: Loss of a methyl group from the m/z 105 fragment, forming the tropylium cation.

-

Synthesis and Purification: A Validated Workflow

A reliable and common method for the laboratory-scale synthesis of this compound is a two-step process involving a Friedel-Crafts acylation followed by a Clemmensen reduction. This approach is advantageous as it avoids the rearrangements often associated with direct Friedel-Crafts alkylation.

Figure 2: Two-step synthesis workflow for this compound.

Protocol 1: Synthesis of this compound

Step A: Friedel-Crafts Acylation to yield 4-(4-methylphenyl)-4-oxobutanoic acid

-

Rationale: This electrophilic aromatic substitution uses a Lewis acid (AlCl₃) to generate an acylium ion from succinic anhydride, which then acylates the electron-rich toluene ring, primarily at the less sterically hindered para position.[3] Anhydrous conditions are critical as aluminum chloride reacts violently with water.

-

Methodology:

-

Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet (e.g., leading to a gas bubbler or a drying tube), and a powder addition funnel. Ensure all glassware is thoroughly dried.

-

Charge the flask with anhydrous aluminum chloride (29.4 g, 0.22 mol) and dry nitrobenzene (60 mL) as the solvent.

-

In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in dry toluene (50 mL, 0.47 mol).

-

Slowly add the toluene/succinic anhydride solution to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.

-

After the addition is complete, heat the mixture to 60-70 °C and maintain for 2 hours with stirring.

-

Cool the reaction mixture in an ice bath and cautiously hydrolyze by slowly adding 100 mL of cold water, followed by 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. The product is in the aqueous layer as its carboxylate salt. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL) to remove organic impurities.

-

The intermediate keto-acid can be precipitated from the aqueous layer by cooling and allowing it to crystallize, or carried forward directly.

-

Step B: Clemmensen Reduction to yield this compound

-

Rationale: The Clemmensen reduction specifically reduces the aryl ketone to a methylene group under strongly acidic conditions using a zinc-mercury amalgam, without affecting the carboxylic acid or the aromatic ring.[3][4][5] The amalgam increases the reactivity of the zinc.

-

Methodology:

-

Prepare Zinc Amalgam: In a fume hood, activate granulated zinc (30 g) by swirling it with a 5% aqueous mercuric chloride solution (30 mL) for 5 minutes. Decant the aqueous solution and wash the resulting amalgam with water (3 x 30 mL).

-

Transfer the moist zinc amalgam and the crude keto-acid from Step A into a 500 mL round-bottomed flask.

-

Add concentrated hydrochloric acid (75 mL), water (30 mL), and toluene (30 mL).

-

Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux for 4-6 hours. Periodically (e.g., every hour), add a small portion of concentrated HCl (5-10 mL) to maintain the acidic conditions.

-

After the reflux period, cool the mixture to room temperature. The product will be in the upper toluene layer.

-

Separate the layers using a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers (toluene and ether extracts), wash with water (50 mL), and then with brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Protocol 2: Purification by Recrystallization

-

Rationale: Recrystallization is a purification technique based on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[6]

-

Methodology:

-

Select an appropriate solvent system. A mixture of ethanol and water is often effective for moderately polar compounds like this.

-

Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

-

While the solution is hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight.

-

Validation: Confirm the purity of the recrystallized product by measuring its melting point. A sharp melting point range close to the literature value (115-118 °C) indicates high purity.

-

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound—a reactive carboxylic acid group and an aromatic ring—makes it a versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The -COOH group can undergo a variety of classical transformations, including esterification, amide formation, and reduction.

Figure 3: Key reactions of the carboxylic acid functional group.

Protocol 3: Fischer Esterification

-

Rationale: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[7] The reaction is an equilibrium process; using the alcohol as the solvent (in large excess) drives the equilibrium toward the product side.[7]

-

Methodology:

-

In a 100 mL round-bottomed flask, combine this compound (5.0 g, 30.4 mmol), absolute ethanol (50 mL), and 3-4 drops of concentrated sulfuric acid.

-

Add a few boiling chips and heat the mixture to reflux for 2-3 hours.

-

After cooling, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (25 mL), 5% aqueous sodium bicarbonate (2 x 25 mL, caution: CO₂ evolution), and finally with brine (25 mL).

-

Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester, ethyl 3-(p-tolyl)propanoate, which can be further purified by distillation if necessary.

-

Applications in Research and Drug Development

Arylpropionic acids are a well-established class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[2] While this compound is not an active drug itself, its isomer, 2-(p-tolyl)propanoic acid, is a known impurity of Ibuprofen.[7]

The primary value of this compound lies in its role as a structural scaffold and synthetic intermediate. For example, the synthesis of the NSAID Loxoprofen starts from a related compound, 2-(4-bromomethylphenyl)propionic acid. Although not a direct precursor, this compound provides a readily accessible p-substituted phenylpropionic acid framework that is highly relevant for the synthesis of analog libraries in drug discovery campaigns. Its derivatives have been explored as antagonists for receptors such as the P2X7 receptor, which is implicated in inflammatory processes.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements:

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Methylphenyl)propionic acid

Abstract

This comprehensive technical guide provides a detailed, multi-technique approach to the definitive structure elucidation of 3-(4-methylphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection and sequencing of analytical techniques, emphasizing a self-validating system of protocols. Through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we will systematically piece together the molecular architecture of the target compound. This guide is grounded in authoritative references and includes detailed experimental protocols, data interpretation, and visual aids to ensure clarity and reproducibility.

Introduction: The Analytical Imperative

3-(4-Methylphenyl)propionic acid is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, comprising a substituted aromatic ring and a carboxylic acid moiety, presents a classic yet informative challenge for structure elucidation.[2] An unambiguous determination of its chemical structure is paramount for ensuring the quality, efficacy, and safety of any downstream applications. This guide will demonstrate a logical and efficient workflow to achieve this, integrating data from multiple spectroscopic techniques to build a cohesive and irrefutable structural assignment.

Foundational Analysis: Unveiling Functional Groups with FTIR Spectroscopy

Our investigation commences with Fourier-Transform Infrared (FTIR) spectroscopy, a rapid and non-destructive technique ideal for identifying the key functional groups present in the molecule.[3] The presence of a carboxylic acid and a substituted aromatic ring will generate characteristic absorption bands in the infrared spectrum.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

-

Sample Grinding: Finely grind approximately 1-2 mg of solid 3-(4-methylphenyl)propionic acid using an agate mortar and pestle.[4]

-

Mixing with KBr: Combine the ground sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[4] Ensure a homogenous mixture by further gentle grinding.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[4]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.[5] A background spectrum of a blank KBr pellet should be collected to correct for atmospheric and instrumental variations.[6]

Data Interpretation and Expected Absorptions

The resulting FTIR spectrum is a molecular fingerprint. For 3-(4-methylphenyl)propionic acid, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3300-2500 (broad) | O-H of Carboxylic Acid | Stretching |

| ~1700 | C=O of Carboxylic Acid | Stretching |

| ~3000-2850 | C-H of Alkyl Chain | Stretching |

| ~1600, ~1500 | C=C of Aromatic Ring | Stretching |

| ~800 | C-H of para-disubstituted | Out-of-plane bending |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong carbonyl absorption confirms its presence. The aromatic C=C stretches and the specific out-of-plane bending for a 1,4-disubstituted (para) ring provide initial evidence for the substitution pattern on the phenyl group.

Unraveling the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[7] We will employ a suite of NMR experiments to assemble the complete picture of 3-(4-methylphenyl)propionic acid.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments into a clean, dry vial.[8]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard.[9]

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.[8] Any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4 cm.[10]

-

Degassing (Optional): For high-resolution experiments or oxygen-sensitive samples, degassing can be performed using the freeze-pump-thaw technique.[10]

One-Dimensional NMR: ¹H and ¹³C Spectra

The initial 1D NMR experiments provide a census of the proton and carbon environments within the molecule.

-

¹H NMR: This spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating their electronic environment), the integration (the relative number of protons in each environment), and the splitting pattern (or multiplicity), which arises from spin-spin coupling with neighboring protons.

-

¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shifts provide information about the type of carbon (e.g., carbonyl, aromatic, alkyl).

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(4-Methylphenyl)propionic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl H | ~11-12 | Singlet (broad) | 1H | ~179 |

| Aromatic H | ~7.1 | Doublet | 2H | ~138 (quat) |

| Aromatic H | ~7.0 | Doublet | 2H | ~136 (quat) |

| Aromatic CH | ~7.1 | Doublet | 2H | ~129 |

| Aromatic CH | ~7.0 | Doublet | 2H | ~128 |

| Methylene H (α) | ~2.6 | Triplet | 2H | ~35 |

| Methylene H (β) | ~2.9 | Triplet | 2H | ~30 |

| Methyl H | ~2.3 | Singlet | 3H | ~21 |

Two-Dimensional NMR: Establishing Connectivity

2D NMR experiments are crucial for unambiguously connecting the atoms whose signals were observed in the 1D spectra.[11]

-

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] Cross-peaks in the COSY spectrum will connect the signals of adjacent protons. For 3-(4-methylphenyl)propionic acid, a key correlation will be observed between the two methylene groups of the propionic acid chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[13] This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds.[14] HMBC is instrumental in piecing together the molecular fragments. For instance, it will show correlations from the benzylic methylene protons to the aromatic carbons, and from the methylene protons of the propionic acid chain to the carboxyl carbon.

Visualizing NMR Correlations

The following diagram illustrates the key expected HMBC correlations that would confirm the structure of 3-(4-methylphenyl)propionic acid.

Caption: Key HMBC correlations for structural confirmation.

Confirmation of Molecular Weight and Fragmentation: Gas Chromatography-Mass Spectrometry (GC-MS)

To provide the final piece of the puzzle, we turn to Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from any potential impurities and provides its molecular weight and a characteristic fragmentation pattern.

Experimental Protocol: GC-MS Analysis

For carboxylic acids, derivatization is often employed to improve volatility and chromatographic behavior.[15]

-

Derivatization (Silylation): In a small vial, dissolve a small amount (1-2 mg) of the sample in a suitable solvent like dimethylformamide (DMF). Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15] Heat the mixture gently if required to ensure complete reaction.

-

GC Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Separation: The sample is vaporized and separated on a capillary column (e.g., a DB-FFAP column, which is suitable for acidic compounds).[16]

-

MS Detection: As the derivatized compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

Data Interpretation

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the trimethylsilyl (TMS) ester of 3-(4-methylphenyl)propionic acid. This will confirm the molecular formula.

-

Fragmentation Pattern: The fragmentation pattern provides further structural information. We would expect to see characteristic fragments resulting from the loss of the silyl group, the carboxyl group, and cleavage of the propionic acid chain. A prominent fragment would likely be the tropylium ion resulting from benzylic cleavage, a common fragmentation pathway for alkylbenzenes.

Caption: Predicted major fragmentation pathways in GC-MS.

Conclusion: A Unified Structural Assignment

By systematically applying FTIR, a suite of 1D and 2D NMR techniques, and GC-MS, we have constructed a complete and self-validating structural elucidation of 3-(4-methylphenyl)propionic acid. The FTIR confirmed the presence of the carboxylic acid and a para-substituted aromatic ring. The comprehensive NMR data provided the precise carbon-hydrogen framework and connectivity, with COSY, HSQC, and HMBC experiments leaving no ambiguity. Finally, GC-MS confirmed the molecular weight and provided a fragmentation pattern consistent with the proposed structure. This multi-faceted approach ensures the highest level of confidence in the structural assignment, a critical requirement for its use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. rtilab.com [rtilab.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 6. jascoinc.com [jascoinc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. scispace.com [scispace.com]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-(p-Tolyl)propionic acid

Introduction

3-(p-Tolyl)propionic acid, also known as 4-methylbenzenepropanoic acid, is a carboxylic acid derivative of toluene with significant applications in chemical synthesis and as a building block in the development of pharmaceuticals and other bioactive molecules. Its structural integrity and purity are paramount for these applications, necessitating a comprehensive characterization using a suite of spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering researchers, scientists, and drug development professionals a definitive resource for its identification and characterization.

This document will delve into the theoretical underpinnings of each spectroscopic method as it applies to the unique structural features of this compound. We will present and interpret the spectral data, providing clear assignments of signals to the corresponding atomic and molecular features. Furthermore, detailed, field-proven experimental protocols are provided to ensure the reproducibility of these results.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound is foundational to understanding its spectroscopic signatures. The molecule consists of a p-substituted benzene ring, a propyl chain, and a carboxylic acid functional group. The interplay of these components gives rise to a unique set of signals in each spectroscopic analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons of the propyl chain, the methyl protons, and the acidic proton of the carboxylic acid.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| 7.10 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂COOH) |

| 7.05 | Doublet | 2H | Ar-H (ortho to -CH₃) |

| 2.90 | Triplet | 2H | -CH₂-Ar |

| 2.65 | Triplet | 2H | -CH₂-COOH |

| 2.30 | Singlet | 3H | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound provides a clear confirmation of its structure. The downfield signal at approximately 12.0 ppm is characteristic of a carboxylic acid proton and appears as a broad singlet due to hydrogen bonding and chemical exchange.

The aromatic region displays two doublets around 7.10 and 7.05 ppm, integrating to two protons each. This pattern is indicative of a para-substituted benzene ring. The protons on the carbons ortho to the electron-donating methyl group are expected to be slightly more shielded (upfield) than the protons ortho to the electron-withdrawing propionic acid group.

The two triplets at approximately 2.90 and 2.65 ppm correspond to the two methylene (-CH₂-) groups of the propyl chain. The triplet at 2.90 ppm is assigned to the methylene group attached to the aromatic ring, which is slightly deshielded by the ring current. The triplet at 2.65 ppm corresponds to the methylene group adjacent to the carbonyl group, which is deshielded by the electronegative oxygen atoms. The triplet multiplicity arises from the coupling with the adjacent methylene group.

Finally, the singlet at approximately 2.30 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~179.0 | C=O (Carboxylic Acid) |

| ~138.0 | Quaternary Ar-C (-CH₂CH₂COOH) |

| ~135.5 | Quaternary Ar-C (-CH₃) |

| ~129.0 | Ar-CH (ortho to -CH₃) |

| ~128.5 | Ar-CH (ortho to -CH₂CH₂COOH) |

| ~35.5 | -CH₂-COOH |

| ~30.0 | -CH₂-Ar |

| ~20.5 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum further corroborates the structure of this compound. The most downfield signal, around 179.0 ppm, is characteristic of a carbonyl carbon in a carboxylic acid.

The aromatic region shows four signals, confirming the para-substitution pattern which results in four unique carbon environments in the ring. The two quaternary carbon signals appear at approximately 138.0 ppm and 135.5 ppm. The signal at ~138.0 ppm is assigned to the carbon bearing the propionic acid side chain, while the signal at ~135.5 ppm is assigned to the carbon bearing the methyl group. The two signals for the protonated aromatic carbons appear at approximately 129.0 ppm and 128.5 ppm.

The aliphatic region contains three signals. The signal at ~35.5 ppm is assigned to the methylene carbon adjacent to the carbonyl group, which is deshielded by the electronegative oxygens. The signal at ~30.0 ppm corresponds to the methylene carbon attached to the aromatic ring. The upfield signal at approximately 20.5 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2960-2850 | Medium | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1515 | Medium | C=C stretch (Aromatic ring) |

| 1420 | Medium | O-H bend (Carboxylic acid) |

| 1220 | Strong | C-O stretch (Carboxylic acid) |

| 815 | Strong | C-H bend (p-disubstituted aromatic) |

Interpretation of the IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent feature is a very broad and strong absorption in the region of 3300-2500 cm⁻¹, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

The strong, sharp absorption at approximately 1710 cm⁻¹ is characteristic of the C=O stretching vibration of the carbonyl group in the carboxylic acid. The presence of both the broad O-H and the strong C=O bands is a definitive indication of a carboxylic acid functional group.

The absorptions in the 3050-3000 cm⁻¹ and 2960-2850 cm⁻¹ regions are attributed to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively. The medium intensity peaks at 1610 and 1515 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring.

The strong band at approximately 815 cm⁻¹ is a key diagnostic feature for para-disubstitution on a benzene ring, arising from the out-of-plane C-H bending vibration. The strong absorption around 1220 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for ionizing small organic molecules, which often leads to fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable information about the molecular structure.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 40 | [M]⁺ (Molecular Ion) |

| 119 | 20 | [M - COOH]⁺ |

| 105 | 100 | [CH₃C₆H₄CH₂]⁺ (Tolyl cation) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15 | [C₆H₅]⁺ (Phenyl cation) |

| 45 | 25 | [COOH]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 164, which corresponds to its molecular weight. The base peak, with the highest relative intensity, is observed at m/z 105. This prominent peak is attributed to the formation of the stable tolyl cation ([CH₃C₆H₄CH₂]⁺) resulting from the cleavage of the bond between the α and β carbons of the propyl chain.

Another significant fragment is observed at m/z 119, which corresponds to the loss of the carboxyl group ([M - COOH]⁺). The peak at m/z 91 is characteristic of a tolyl group and is attributed to the formation of the tropylium ion, a common rearrangement product in the fragmentation of alkylbenzenes. The presence of a peak at m/z 45 is indicative of the carboxyl fragment [COOH]⁺.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following protocols describe the standard procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H and/or ¹³C NMR spectrum using standard pulse sequences.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours to remove any adsorbed water.[3] Store the dried KBr in a desiccator.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[4]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Transfer a portion of the mixture into a pellet die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[3]

-

-

Instrumental Analysis:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. For direct insertion, a small amount of the solution is placed on the probe tip, and the solvent is allowed to evaporate.

-

-

Instrumental Analysis:

-

The sample is vaporized in the ion source of the mass spectrometer.[5]

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust and reliable dataset for its unambiguous identification and characterization. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon and hydrogen atoms, while the IR spectrum verifies the presence of the key functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that further supports the proposed structure. The detailed experimental protocols included ensure that these results can be consistently reproduced, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 3. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

3-(p-Tolyl)propionic acid NMR and IR spectra

An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-(p-Tolyl)propionic Acid

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output. We will explore the foundational principles behind the observed spectra and detail field-proven protocols for data acquisition, ensuring a self-validating approach to structural confirmation.

Introduction: The Molecular Blueprint

This compound (also known as 4-methylhydrocinnamic acid) is a carboxylic acid derivative of toluene.[1] Its structural elucidation serves as an excellent model for understanding the application of fundamental spectroscopic techniques. The molecule's architecture, featuring an aromatic ring, a short alkyl chain, and a carboxylic acid functional group, provides a rich landscape of distinct chemical environments that are readily distinguishable by NMR and IR spectroscopy. This guide will dissect these features to provide an authoritative interpretation of its spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral signals, the molecular structure of this compound is presented below with a standardized numbering system. This system will be referenced throughout the NMR analysis sections.

Caption: Numbered structure of this compound.

¹H NMR Spectroscopy: Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

Expertise & Causality: Interpreting the ¹H Spectrum

The structure of this compound gives rise to five distinct proton signals:

-

Carboxylic Acid Proton (-COOH): This proton is attached to a highly electronegative oxygen atom and is adjacent to a carbonyl group, resulting in significant deshielding. It appears as a broad singlet far downfield, typically between 10.0-12.0 ppm.[2][3] Its broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3]

-

Aromatic Protons (C₂-H, C₃-H, C₅-H, C₆-H): Due to the para-substitution, the four aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (C₃-H, C₅-H) are slightly more shielded than the protons ortho to the electron-withdrawing alkyl chain (C₂-H, C₆-H). This results in two signals in the typical aromatic region of 6.5-8.0 ppm.

-

Benzylic Protons (-CH₂-Ar): The two protons on C₈ are adjacent to the aromatic ring. They experience deshielding from the ring current effect and appear as a triplet. Their chemical shift is typically in the 2.5-3.0 ppm range.[4]

-

Methylene Protons (-CH₂-COOH): The two protons on C₉ are adjacent to the electron-withdrawing carbonyl group, which deshields them more than a simple alkyl chain would. They appear as a triplet due to coupling with the C₈ protons.

-

Methyl Protons (-CH₃): The three equivalent protons of the tolyl methyl group (C₁₀) are attached to the aromatic ring. They are relatively shielded and appear as a sharp singlet around 2.3 ppm.

Data Presentation: ¹H NMR Peak Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (on O₂) | 11.0 - 12.0 | Broad Singlet | - | 1H |

| H₂, H₆ | ~7.15 | Doublet | ~8.0 | 2H |

| H₃, H₅ | ~7.05 | Doublet | ~8.0 | 2H |

| H₈ (α-CH₂) | ~2.9 | Triplet | ~7.5 | 2H |

| H₉ (β-CH₂) | ~2.6 | Triplet | ~7.5 | 2H |

| H₁₀ (-CH₃) | ~2.3 | Singlet | - | 3H |

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and accuracy. This methodology is standard for small organic molecules.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.[5]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.[5]

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 15 ppm).

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is usually sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expertise & Causality: Interpreting the ¹³C Spectrum

Due to the molecule's symmetry plane bisecting the C₁-C₄ bond and the propionic acid chain, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C₉): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms. It appears far downfield, typically in the 175-180 ppm range.[2]

-

Aromatic Carbons (C₁-C₆):

-

C₁ (ipso-C): The carbon attached to the propionyl group is a quaternary carbon and will appear around 138-140 ppm.

-

C₄ (ipso-C): The carbon bearing the methyl group is also quaternary and appears around 135-137 ppm.

-

C₂/C₆ & C₃/C₅: The protonated aromatic carbons appear as two distinct signals in the 128-130 ppm range.

-

-

Aliphatic Carbons (C₈, C₉): These sp³ hybridized carbons are found in the upfield region. The benzylic carbon (C₈) will be slightly more deshielded than the C₉ carbon.

-

Methyl Carbon (C₁₀): This is the most shielded carbon in the molecule, appearing furthest upfield, typically around 20-22 ppm.

Data Presentation: ¹³C NMR Peak Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C₉ (C=O) | ~179.0 |

| C₁ | ~138.0 |

| C₄ | ~135.5 |

| C₂ & C₆ | ~129.0 |

| C₃ & C₅ | ~128.5 |

| C₈ (α-CH₂) | ~36.0 |

| C₉ (β-CH₂) | ~30.0 |

| C₁₀ (-CH₃) | ~21.0 |

Protocol: Acquiring a Broadband Decoupled ¹³C NMR Spectrum

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, due to the low natural abundance of the ¹³C isotope.

-

-

Instrument Setup:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Select a broadband proton-decoupled pulse sequence. This technique irradiates all proton frequencies, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon. It also provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal intensity of protonated carbons.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 128 to 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS (0.0 ppm).

-

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound is dominated by the features of the carboxylic acid and the aromatic ring.

-

O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid is an extremely broad absorption band from approximately 2500 to 3300 cm⁻¹.[4][6] This broadness is due to the strong intermolecular hydrogen bonding that forms dimers in the solid state or in concentrated solutions.[4][7] This band will overlap with the C-H stretching region.

-

C-H Stretch (Aliphatic and Aromatic):

-

C=O Stretch (Carbonyl): A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690-1760 cm⁻¹.[6] For a dimerized saturated acid, this peak is typically found around 1710 cm⁻¹.[4][11]

-

C=C Stretch (Aromatic): The aromatic ring exhibits characteristic C=C stretching vibrations, which appear as a series of medium-to-weak bands in the 1450-1600 cm⁻¹ region.[9]

-

C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid appears as a medium intensity band between 1210-1320 cm⁻¹.[6] An out-of-plane O-H bend can also be observed as a broad peak around 910-950 cm⁻¹.[6]

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |

| 3100 - 3010 | Aromatic | C-H Stretch | Medium |

| 2960 - 2850 | Alkyl (CH₂, CH₃) | C-H Stretch | Medium |

| 1720 - 1700 | Carboxylic Acid | C=O Stretch | Strong, Sharp |

| 1600, 1500 | Aromatic | C=C Ring Stretch | Medium |

| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |

| 950 - 910 | Carboxylic Acid | O-H Bend (out-of-plane) | Medium, Broad |

Protocol: Acquiring an ATR-IR Spectrum

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final spectrum.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). No significant further processing is usually required.

-

Integrated Spectroscopic Workflow

Confirming a chemical structure is a logical, deductive process. The following workflow illustrates how IR and NMR spectroscopy are used in a complementary fashion to provide unambiguous evidence for the structure of this compound.

Caption: A logical workflow for the spectroscopic confirmation of this compound.

Conclusion

The spectroscopic analysis of this compound provides a masterclass in structural elucidation. Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid and aromatic functional groups. ¹³C NMR validates the carbon count and symmetry of the molecule, while ¹H NMR reveals the precise connectivity and electronic environment of the protons. By integrating the data from these orthogonal techniques, as outlined in the workflow, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure, a foundational requirement for any further research or development activity.

References

- 1. This compound 98 1505-50-6 [sigmaaldrich.com]

- 2. (Solved) - Consider the spectral data for 3-(4-fluorophenyl)propanoic acid... (1 Answer) | Transtutors [transtutors.com]

- 3. nagwa.com [nagwa.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Physical Characteristics of 3-(p-Tolyl)propionic Acid

Introduction

3-(p-Tolyl)propionic acid, also known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative of toluene.[1] Its molecular structure, featuring a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, imparts distinct physical and chemical properties that are of significant interest in various research and development sectors, including pharmaceuticals and material science. This guide provides a comprehensive overview of its core physical characteristics, offering both established data and the experimental context necessary for its practical application by researchers, scientists, and drug development professionals.

Molecular Identity and Chemical Structure

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The universally recognized identifiers for this compound are crucial for accurate documentation and material sourcing.

-

IUPAC Name: 3-(4-methylphenyl)propanoic acid[1]

-

Chemical Structure: The molecule consists of a propanoic acid moiety attached to a toluene ring at the para-position.

The structure dictates its amphiphilic nature—the tolyl group is nonpolar, while the carboxylic acid group is polar and capable of hydrogen bonding. This duality is fundamental to its solubility, melting point, and interaction with other molecules.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct consequence of its molecular structure. For this compound, these have been well-characterized. The data presented below is consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Physical Form | Solid, Crystalline Powder | [4] |

| Color | White to yellow or pale orange | [4] |

| Melting Point | 115-118 °C | [4] |

| Boiling Point | 290.6 ± 9.0 °C (Predicted) | [4] |

| Density | 1.097 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.684 (at 25°C) |

Insight into the Data: The relatively high melting point of 115-118 °C for a small molecule is indicative of strong intermolecular forces in the solid state.[4] In the crystal lattice, molecules of this compound can form strong hydrogen-bonded dimers between their carboxylic acid groups, significantly increasing the energy required to transition to the liquid phase. The pKa of 4.684 suggests it is a weak acid, comparable to other benzoic and phenylacetic acid derivatives.[4]

Solubility Profile

The solubility of a compound is a critical parameter in drug development for formulation and in chemical synthesis for reaction medium selection. The amphiphilic nature of this compound results in a nuanced solubility profile.

-

Water: Sparingly soluble. The polar carboxylic acid group can interact with water, but the larger, nonpolar tolyl group limits overall aqueous solubility.

-

Organic Solvents: It is soluble in methanol and likely demonstrates good solubility in other polar organic solvents like ethanol, acetone, and ethyl acetate, as well as chlorinated solvents.[4] This is due to the favorable interactions between the aromatic ring and the organic solvent molecules.

The logical relationship between the molecular structure and its solubility is visualized in the diagram below.

Caption: Structure-Solubility Relationship Diagram.

Spectroscopic and Analytical Characterization

Spectroscopic data provides a fingerprint for molecular identification and structural elucidation. Key spectral features for this compound are found across several techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic peaks: a very broad absorption in the 2500-3300 cm⁻¹ region, typical of the O-H stretch in a hydrogen-bonded carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals: a singlet for the methyl (CH₃) protons around 2.3 ppm, two triplets for the ethylenic protons (-CH₂-CH₂-) between 2.6 and 3.0 ppm, two doublets for the aromatic protons on the tolyl ring around 7.1-7.2 ppm, and a broad singlet for the acidic proton (-COOH) typically downfield (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon around 178-180 ppm, distinct signals for the aromatic carbons, a signal for the methyl carbon around 21 ppm, and signals for the two methylene carbons.

-

-

Mass Spectrometry (MS): In GC-MS analysis, the molecular ion peak (M⁺) would be observed at m/z 164.[1] A prominent fragment ion is often seen at m/z 105, corresponding to the loss of the propionic acid side chain and subsequent rearrangement.[1]

Experimental Protocols for Physical Characterization

To ensure data integrity and reproducibility, standardized protocols must be followed. The following outlines a validated workflow for determining the primary physical characteristics of a new or uncharacterized batch of this compound.

Workflow for Physical Property Determination

Caption: Experimental Workflow for Physical Characterization.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a sharp, reproducible melting range, which is a reliable indicator of purity.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating: Begin heating at a rapid rate until the temperature is ~15-20°C below the expected melting point (115°C).

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion).

-

Validation: A sharp melting range (e.g., 115-117°C) indicates high purity. A broad or depressed range suggests the presence of impurities.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5] Use a dust mask or work in a well-ventilated area to avoid inhaling the powder.

-

Handling: Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] It is classified as a combustible solid.

Conclusion

This compound is a well-defined solid compound with a distinct set of physical properties governed by its amphiphilic molecular structure. Its high melting point, moderate acidity, and characteristic solubility profile are key parameters for its application in scientific research. The spectroscopic data provides an unambiguous fingerprint for its identification, while adherence to standardized experimental protocols ensures the generation of reliable and reproducible characterization data. This guide serves as a foundational resource for professionals requiring a deep technical understanding of this compound.

References

- 1. This compound | C10H12O2 | CID 73927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1505-50-6|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. This compound , ≥98.0%(GC) , 1505-50-6 - CookeChem [cookechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1505-50-6 Name: this compound [xixisys.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-(p-Tolyl)propionic Acid

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of 3-(p-Tolyl)propionic acid (TPA), a key intermediate in various chemical syntheses.[1] Intended for researchers, scientists, and drug development professionals, this document details the underlying scientific principles and provides robust, step-by-step protocols for determining the aqueous and organic solvent solubility, as well as the intrinsic stability of TPA under various stress conditions. The methodologies presented are grounded in established scientific practices and regulatory guidelines to ensure data integrity and reproducibility. This guide is designed to be a practical resource for characterizing TPA and analogous chemical entities, thereby facilitating their effective application in research and development.

Introduction: The Scientific Imperative for Characterizing this compound

This compound (TPA), also known as 3-(4-methylphenyl)propanoic acid, is a carboxylic acid derivative with a molecular structure that lends itself to a variety of chemical transformations.[1][2] Its utility as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals, necessitates a thorough understanding of its physicochemical properties.[1] Among these, solubility and stability are paramount, as they directly influence reaction kinetics, formulation development, storage conditions, and ultimately, the safety and efficacy of any resulting products.

This guide moves beyond a simple recitation of facts to provide a foundational understanding of why specific experimental choices are made. By elucidating the causal relationships between molecular structure, solvent properties, and degradation pathways, we empower the researcher to not only follow a protocol but to intelligently adapt and troubleshoot experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of TPA is essential before embarking on experimental studies. These properties govern its behavior in different environments and inform the selection of appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 115-118 °C | [2] |

| pKa | Not experimentally determined; estimated to be similar to 3-phenylpropanoic acid (4.66) | |

| LogP | Not experimentally determined; estimated to be higher than 3-phenylpropanoic acid (1.84) due to the methyl group |

Note: The pKa and LogP values are estimated based on the structurally similar 3-phenylpropanoic acid. Experimental determination is recommended for precise characterization.

Solubility Determination: A Cornerstone of Application

The solubility of TPA in various solvent systems is a critical parameter for its practical application. Poor solubility can be a significant hurdle in synthetic chemistry and formulation science. This section provides a detailed protocol for determining the thermodynamic solubility of TPA using the gold-standard shake-flask method.[3][4][5][6][7]

The "Why": Understanding the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.[5] The core principle involves creating a saturated solution of the compound in a specific solvent by allowing excess solid to equilibrate with the solvent over a defined period. This ensures that the dissolved concentration represents the true thermodynamic solubility at that temperature.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-(4-METHYLPHENYL)PROPIONIC ACID CAS#: 1505-50-6 [amp.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to 3-(p-Tolyl)propionic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-(p-Tolyl)propionic acid, a significant chemical intermediate in various fields, particularly in drug discovery and agrochemical development. Intended for researchers, chemists, and professionals in the life sciences, this document delves into the compound's fundamental properties, identification, synthesis, and key applications, ensuring a thorough understanding of its scientific and practical importance.

Introduction: The Versatility of a Carboxylic Acid Derivative

This compound, also known by several other names including 3-(4-Methylphenyl)propanoic acid, belongs to the class of aromatic carboxylic acids. Its structure, characterized by a propanoic acid moiety attached to a p-tolyl group, provides a versatile scaffold for chemical modifications. This structural feature is pivotal to its utility as a building block in organic synthesis, enabling the creation of more complex molecules with diverse biological activities.[1] Its stability as a solid at room temperature and solubility in common organic solvents make it a practical and valuable reagent in the laboratory.[1]

Compound Identification and Chemical Nomenclature

Accurate identification of chemical compounds is paramount in research and development. This compound is cataloged in numerous chemical databases and is recognized by several systematic and common names. The following table summarizes its key identifiers.

| Identifier Type | Value | Source(s) |

| IUPAC Name | 3-(4-methylphenyl)propanoic acid | PubChem[2] |

| CAS Number | 1505-50-6 | Sigma-Aldrich, PubChem[2][3] |

| PubChem CID | 73927 | PubChem[2] |

| EC Number | 216-132-9 | Sigma-Aldrich, PubChem[2][3] |

| InChI Key | LDYGRLNSOKABMM-UHFFFAOYSA-N | Sigma-Aldrich, PubChem[2][3] |

| SMILES | CC1=CC=C(C=C1)CCC(=O)O | PubChem[2] |

| Molecular Formula | C10H12O2 | PubChem[2] |

Common Synonyms: 3-(4-Methylphenyl)propionic acid, Benzenepropanoic acid, 4-methyl-, p-Methylhydrocinnamic acid, 3-(p-Tolyl)propanoic acid, 4-Methylbenzenepropanoic acid.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective application in experimental work.

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | Sigma-Aldrich, PubChem[2][3] |

| Appearance | White crystalline powder | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| Melting Point | 115-118 °C | Sigma-Aldrich[3] |

| Solubility | Soluble in methanol and acetone; limited solubility in water. | NINGBO INNO PHARMCHEM CO.,LTD.[1] |

| pKa | Data available in the IUPAC Digitized pKa Dataset | PubChem[2] |

Spectroscopic data is critical for the verification of a compound's identity and purity. PubChem provides a comprehensive collection of spectral information for this compound, including 1H NMR, Mass Spectrometry, and IR spectra.[2]

Synthesis and Reactivity: A Chemist's Perspective

The carboxylic acid functional group in this compound is the primary center of its reactivity, allowing for a variety of chemical transformations.[1]

Key Reactions

-

Esterification and Amidation: Like other carboxylic acids, this compound readily undergoes esterification with alcohols and amidation with amines, typically in the presence of an acid catalyst or a coupling agent. These reactions are fundamental in creating a diverse range of derivatives.[1]

-

Conversion to Acyl Chloride: A common and useful transformation is its conversion to the corresponding acyl chloride, 3-(4-methylphenyl)propionyl chloride. This is often achieved by reacting the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. The resulting acyl chloride is a more reactive intermediate, facilitating subsequent nucleophilic acyl substitution reactions.[4]

Representative Synthetic Protocol: Preparation of 3-(4-methylphenyl)propionyl chloride

The following protocol describes a laboratory-scale synthesis of 3-(4-methylphenyl)propionyl chloride from this compound.

Materials:

-

3-(4-methylphenyl)propionic acid (1.5 g)

-

Oxalyl chloride (5 ml)

-

Dichloromethane (25 ml total)

Procedure:

-

Dissolve 3-(4-methylphenyl)propionic acid in 20 ml of dichloromethane in a suitable reaction flask.

-

Slowly add a solution of oxalyl chloride (5 ml) in 5 ml of dichloromethane to the reaction mixture dropwise.

-

Stir the mixture at 20°C for 16 hours.

-

After the reaction is complete, evaporate the solvent to yield 3-(4-methylphenyl)propionyl chloride as an oil.[4]

Causality Behind Experimental Choices:

-

Oxalyl Chloride as Reagent: Oxalyl chloride is a preferred reagent for this conversion as its byproducts (CO, CO2, and HCl) are gaseous, which simplifies the purification of the final product.

-

Dichloromethane as Solvent: Dichloromethane is an excellent solvent for both the starting material and the reagent, and its low boiling point facilitates easy removal after the reaction.

Visualization of a Key Synthetic Step

The following diagram illustrates the conversion of this compound to its acyl chloride, a pivotal step for further derivatization.

Caption: Conversion of this compound to its Acyl Chloride.

Applications in Research and Development